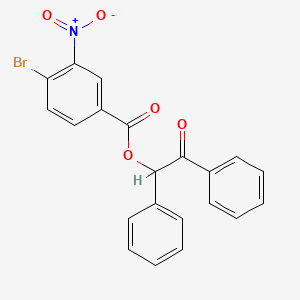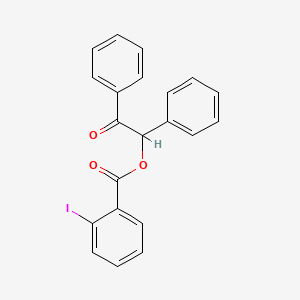
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate
説明
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate, also known as BDNE, is a chemical compound that has gained significant attention in the field of scientific research. BDNE is a synthetic compound that is commonly used in laboratory experiments due to its unique properties. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively researched.
作用機序
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate exerts its pharmacological effects by selectively blocking the GPR35 receptor. GPR35 is a GPCR that is expressed in various tissues and organs, including the gastrointestinal tract, immune system, and central nervous system. The exact mechanism of action of this compound on GPR35 is not fully understood, but it is believed to inhibit the downstream signaling pathways activated by GPR35.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the immune response by inhibiting the migration and activation of immune cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have analgesic effects by reducing pain sensitivity.
実験室実験の利点と制限
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate has several advantages for laboratory experiments. It is a selective antagonist of the GPR35 receptor, which allows for the specific study of this receptor's role in various physiological and pathological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another potential area of research is the study of the role of GPR35 in various disease states, such as inflammatory bowel disease and cancer. Additionally, the development of new methods for the synthesis of this compound could lead to the discovery of new compounds with unique pharmacological properties.
Conclusion
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. Its selective antagonism of the GPR35 receptor makes it an essential tool for studying the role of this receptor in various physiological and pathological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been extensively researched and provide valuable insights into the potential applications of this compound in scientific research.
科学的研究の応用
2-oxo-1,2-diphenylethyl 4-bromo-3-nitrobenzoate has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane-bound receptors that play a crucial role in signal transduction pathways. This compound is a selective antagonist of the GPR35 receptor, which is a relatively new member of the GPCR family. This compound has been used to study the physiological and pathological roles of GPR35 in various tissues and organs.
特性
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO5/c22-17-12-11-16(13-18(17)23(26)27)21(25)28-20(15-9-5-2-6-10-15)19(24)14-7-3-1-4-8-14/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZSSSCEGHIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)

![N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931971.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)
![N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931988.png)

![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932018.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932027.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)
![7-[(2-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932062.png)
